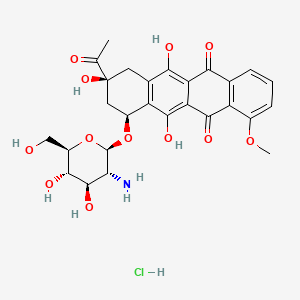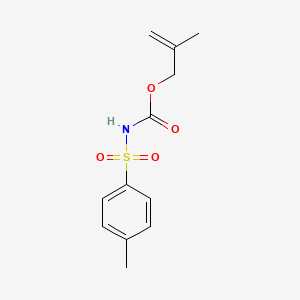![molecular formula C11H14 B14492093 3-Methylidenebicyclo[4.2.2]deca-7,9-diene CAS No. 65211-61-2](/img/structure/B14492093.png)
3-Methylidenebicyclo[4.2.2]deca-7,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenebicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a methylene group attached to a bicyclo[422]deca-7,9-diene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a tandem Rhodium (I) catalyst to facilitate the formation of the bicyclic structure from terminal aryl alkynes . The reaction sequence involves head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in catalytic processes and tandem catalysis may offer scalable routes for its production in the future.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenebicyclo[4.2.2]deca-7,9-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene group and the bicyclic framework can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
3-Methylidenebicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine:
Industry: Its reactivity and structural properties can be leveraged in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylidenebicyclo[4.2.2]deca-7,9-diene involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group and the bicyclic framework, which can participate in various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[4.2.2.02,5]deca-3,7-diene : Another related compound with a more complex tricyclic structure .
Bicyclo[4.2.2]deca-3,7-diene: A similar compound with a bicyclic structure but without the methylene group.
Uniqueness
3-Methylidenebicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the methylene group, which imparts distinct reactivity and structural properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.
Propriétés
Numéro CAS |
65211-61-2 |
|---|---|
Formule moléculaire |
C11H14 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
3-methylidenebicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C11H14/c1-9-2-3-10-4-6-11(8-9)7-5-10/h4-7,10-11H,1-3,8H2 |
Clé InChI |
ZLNMEPGHJOGDBQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCC2C=CC(C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



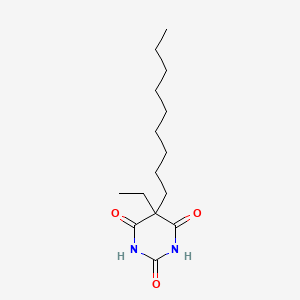


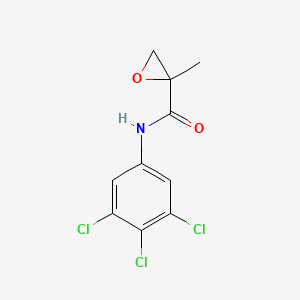
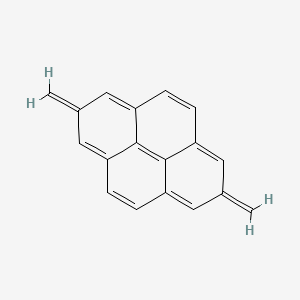


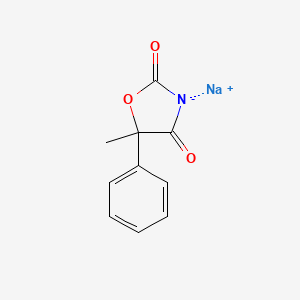
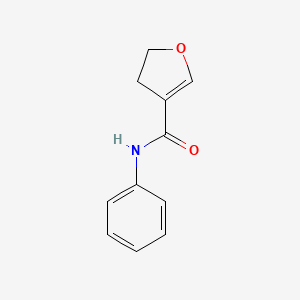
![5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14492070.png)
![3-Chloro-1-[7-hydroxy-2-(trifluoromethyl)-10H-phenothiazin-10-YL]propan-1-one](/img/structure/B14492079.png)
